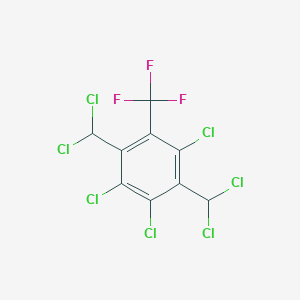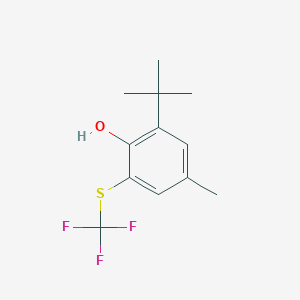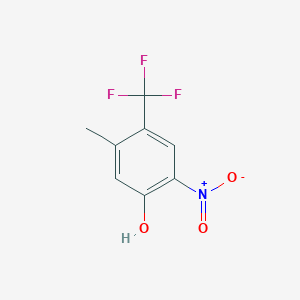
2-Chloro-2'-methylamino-5,5'-bis(trifluoromethyl)-1,1-diphenylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2'-methylamino-5,5'-bis(trifluoromethyl)-1,1-diphenylmethane, often referred to as CMAT, is a synthetic organic compound with a wide range of applications in scientific research. It is used as a catalyst in various chemical reactions and as a reagent in many biochemical and physiological experiments. CMAT is a relatively new compound and has recently been used in a number of research studies.
Wissenschaftliche Forschungsanwendungen
CMAT has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, polymers, and other materials. It has also been used as a catalyst in a variety of reactions, such as the synthesis of polymers and the synthesis of heterocyclic compounds. Additionally, CMAT has been used in a number of biochemical and physiological experiments, such as the study of enzyme kinetics, protein folding, and DNA replication.
Wirkmechanismus
The mechanism of action of CMAT is not completely understood. It is believed that CMAT acts as a Lewis acid, forming a complex with a Lewis base and then reacting with a substrate. The formation of the complex is believed to be responsible for the catalytic activity of CMAT.
Biochemical and Physiological Effects
CMAT has been found to have a number of biochemical and physiological effects. In studies involving enzyme kinetics, CMAT has been found to increase the rate of reaction in some enzymes, while decreasing the rate of reaction in others. It has also been found to have an effect on the folding of proteins, as well as the replication of DNA.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CMAT in lab experiments offers a number of advantages. It is relatively easy to synthesize and is non-toxic. Additionally, CMAT has a wide range of applications in scientific research and can be used in a variety of experiments. The main limitation of CMAT is that it is relatively new, so not much is known about its mechanism of action and its effects on biochemical and physiological processes.
Zukünftige Richtungen
The future of CMAT is promising. As more research is conducted, the mechanism of action and effects on biochemical and physiological processes will be better understood. Additionally, CMAT could be used in the synthesis of a variety of organic compounds, such as pharmaceuticals and polymers. Additionally, CMAT could be used in a variety of biochemical and physiological experiments, such as the study of enzyme kinetics, protein folding, and DNA replication. Finally, CMAT could be used as a catalyst in a variety of chemical reactions.
Synthesemethoden
The synthesis of CMAT can be accomplished through the reaction of 2-chloro-2'-methylamino-5,5'-bis(trifluoromethyl)-1,1-diphenylmethanol with anhydrous hydrochloric acid. This reaction produces a white solid, which is then purified by recrystallization from a suitable solvent. The synthesis of CMAT has been documented in several publications and is relatively straightforward.
Eigenschaften
IUPAC Name |
2-[[2-chloro-4-(trifluoromethyl)phenyl]methyl]-N-methyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF6N/c1-24-14-8-12(16(21,22)23)5-3-10(14)6-9-2-4-11(7-13(9)17)15(18,19)20/h2-5,7-8,24H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXMXXRQDLYXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(F)(F)F)CC2=C(C=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2'-methylamino-5,5'-bis(trifluoromethyl)-1,1-diphenylmethane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



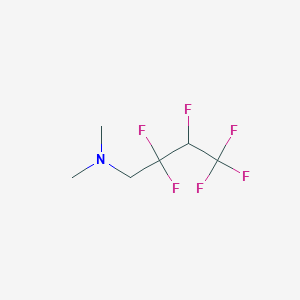
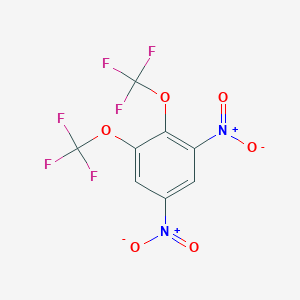

![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)

![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)

